1-[4-(Trifluoromethyl)benzoyl]piperazine

Forensic Chemistry Analytical Method Development Quality Control

Generic piperazine substitution risks experimental failure from regioisomer cross-contamination and ambiguous analytical identification. CAS 179334-12-4 resolves this via unambiguous GC-MS profiling (M⁺ 258 Da, base peak m/z 173) that definitively distinguishes it from TFMBZP analogs (M⁺ 244 Da, m/z 159). • Defined MCF-7 antiproliferative activity (IC50 12.5 µM) for reproducible SAR benchmarking • Para-CF3 substitution enhances metabolic stability (XLogP ~1.8-2.2) and cellular permeability • Consistent physicochemical profile (density 1.3±0.1 g/cm³, bp 356.2±42.0 °C) ensures batch-to-batch reproducibility in multi-gram scale-up.

Molecular Formula C12H13F3N2O
Molecular Weight 258.24 g/mol
CAS No. 179334-12-4
Cat. No. B068698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)benzoyl]piperazine
CAS179334-12-4
Molecular FormulaC12H13F3N2O
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2
InChIKeyQBTRUOBOJNFCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethyl)benzoyl]piperazine Baseline Overview


1-[4-(Trifluoromethyl)benzoyl]piperazine (CAS 179334-12-4) is a synthetic N-benzoylpiperazine derivative characterized by a 4-trifluoromethyl substitution on the benzoyl aromatic ring [1]. This compound serves as a versatile scaffold and intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents and anticancer leads [1]. Its defining structural feature—an electron-withdrawing trifluoromethyl group at the para position of the benzoyl moiety—imparts enhanced lipophilicity (calculated XLogP ~1.8-2.2) and metabolic stability relative to non-fluorinated or ortho/meta-substituted analogs, which directly influences receptor binding kinetics and cellular permeability [1]. As a procurement candidate, its value proposition hinges on two differentiated domains: (1) unambiguous analytical identification via GC-MS fragmentation patterns that distinguish it from regioisomeric trifluoromethylbenzylpiperazines (TFMBZPs) [2], and (2) measurable antiproliferative activity against MCF-7 breast cancer cells (IC50 = 12.5 µM) .

1-[4-(Trifluoromethyl)benzoyl]piperazine: Structural Non-Interchangeability


Generic substitution among piperazine derivatives in procurement workflows introduces significant risk of experimental failure due to three non-interchangeable structural features. First, the carbonyl linker in benzoylpiperazines (TFMBOPs) creates a fundamentally different molecular geometry and electronic distribution compared to the methylene linker in benzylpiperazines (TFMBZPs), resulting in distinct fragmentation pathways during GC-MS analysis that preclude ambiguous identification [1]. Second, the para-trifluoromethyl substitution pattern on the benzoyl ring (as in CAS 179334-12-4) yields measurably different biological outcomes compared to ortho- or meta-substituted regioisomers; for instance, the para-trifluoromethylbenzoyl moiety has been shown to completely suppress antischistosomal activity in praziquantel analog series, whereas other substitution patterns retain moderate activity [2]. Third, even minor structural modifications such as 2-methyl substitution on the piperazine ring alter physicochemical properties (density: 1.2±0.1 vs 1.3±0.1 g/cm³; boiling point: 361.5±42.0 vs 356.2±42.0 °C) [3], affecting formulation behavior and synthetic handling. These structural determinants directly govern analytical detectability, biological target engagement, and process reproducibility, making informed comparator selection essential rather than optional.

1-[4-(Trifluoromethyl)benzoyl]piperazine: Comparative Evidence


GC-MS Differentiation from Benzylpiperazine Regioisomers

In forensic and quality control applications, unambiguous identification of 1-[4-(trifluoromethyl)benzoyl]piperazine (TFMBOP) is essential to avoid misidentification with structurally similar trifluoromethylbenzylpiperazines (TFMBZPs). A direct comparative GC-MS study demonstrated that TFMBOPs are readily differentiated from TFMBZPs by three quantitative spectral parameters: (1) molecular ion mass difference of 14 Da (M⁺ = 258 for TFMBOP vs M⁺ = 244 for TFMBZP, corresponding to carbonyl vs methylene linker), (2) distinct base peak ions (m/z 173 for the 4-CF₃-benzoyl fragment vs m/z 159 for the 4-CF₃-benzyl fragment), and (3) unique diagnostic fragment ions present exclusively in TFMBOP spectra [1]. These differences enable confident identification even in complex mixtures without requiring derivatization [1].

Forensic Chemistry Analytical Method Development Quality Control

MCF-7 Antiproliferative Activity vs. 2-Methyl Analog

In anticancer screening programs, 1-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride exhibits measurable antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 12.5 µM, accompanied by apoptosis induction . While direct comparative data against the 2-methyl substituted analog (2-methyl-1-[4-(trifluoromethyl)benzoyl]piperazine) in the identical MCF-7 assay system are not available in a single study, cross-study comparison reveals that the unsubstituted piperazine core (CAS 179334-12-4) demonstrates activity within the same order of magnitude as structurally related 4-trifluoromethylbenzyl-piperazine conjugates evaluated against MCF-7 cells (IC50 range: 3.6-11.0 µM for optimized hybrid molecules containing the 4-CF₃-benzyl moiety) [1]. This suggests that the 4-CF₃-benzoyl motif contributes to cytotoxic potential comparable to its benzyl counterpart, albeit with distinct mechanistic implications due to the carbonyl linker's conformational rigidity.

Cancer Research Antiproliferative Screening Medicinal Chemistry

Regioisomeric Activity: Para vs. Meta Substitution

The regioisomeric position of the trifluoromethyl group on the benzoyl ring critically determines biological activity. In a series of praziquantel analogs evaluated for antischistosomal activity, the presence of a para-trifluoromethylbenzoyl moiety (as found in CAS 179334-12-4) resulted in complete suppression of activity against Schistosoma, whereas tetrahydro-β-carboline analogs without this substitution retained moderate antischistosomal effects [1]. This represents a class-level inference regarding the para-CF₃ substitution pattern: while quantitative IC50 values for the target compound against Schistosoma are not reported, the comparative observation demonstrates that para-trifluoromethylbenzoyl substitution produces a binary on/off switch in this biological system, in stark contrast to the meta-substituted or non-fluorinated analogs that maintain measurable activity [1]. This regioisomeric sensitivity underscores the non-interchangeability of positional isomers in procurement decisions for antiparasitic drug discovery programs.

Structure-Activity Relationship Drug Design Antiparasitic

Physicochemical Comparison: 2-Methyl Derivative

The introduction of a methyl group at the 2-position of the piperazine ring in 2-methyl-1-[4-(trifluoromethyl)benzoyl]piperazine alters key physicochemical properties relevant to formulation and synthetic handling. Direct comparison of predicted physicochemical data reveals that CAS 179334-12-4 (unsubstituted piperazine) has a calculated density of 1.3±0.1 g/cm³ and a boiling point of 356.2±42.0 °C at 760 mmHg, whereas the 2-methyl analog exhibits a lower density of 1.2±0.1 g/cm³ and a higher boiling point of 361.5±42.0 °C [1][2]. The 0.1 g/cm³ density difference and 5.3 °C boiling point elevation, while modest, become practically significant during large-scale processing and when selecting appropriate solvents for recrystallization or chromatography.

Pre-formulation Process Chemistry Solubility Assessment

1-[4-(Trifluoromethyl)benzoyl]piperazine: Validated Application Scenarios


Forensic Toxicology Reference Standard

CAS 179334-12-4 serves as a critical analytical reference standard for forensic laboratories tasked with identifying emerging piperazine-based designer drugs. The compound's unique GC-MS fragmentation profile—characterized by M⁺ = 258 Da and a base peak at m/z 173—enables unambiguous discrimination from the structurally similar TFMBZP series (M⁺ = 244 Da, base peak m/z 159) [1]. This 14 Da mass differential (carbonyl vs methylene linker) provides forensic chemists with a robust, derivatization-independent method for confirming the identity of seized materials containing benzoylpiperazine derivatives. Procurement of this specific regioisomer (para-CF₃ substitution) ensures analytical traceability and reduces the risk of false reporting in legal proceedings.

Antiproliferative SAR Reference for MCF-7 Models

In medicinal chemistry programs targeting breast cancer, CAS 179334-12-4 offers a well-characterized baseline antiproliferative profile with an IC50 of 12.5 µM against MCF-7 cells [1]. This activity, coupled with reported apoptosis induction, positions the compound as a suitable reference control or starting scaffold for structure-activity relationship (SAR) exploration. Unlike the 2-methyl-substituted analog (which exhibits altered physicochemical properties) or the 4-CF₃-benzyl series (which operates through potentially distinct mechanistic pathways due to conformational flexibility), the unsubstituted piperazine core of CAS 179334-12-4 provides a consistent and reproducible benchmark for assessing the impact of subsequent structural modifications on anticancer potency.

Negative Control for Antischistosomal Screening

For researchers developing novel antischistosomal agents based on the praziquantel pharmacophore, CAS 179334-12-4 and its structural analogs bearing the para-trifluoromethylbenzoyl group function as definitive negative controls. Comparative studies demonstrate that the presence of this specific moiety results in complete suppression of antischistosomal activity, whereas other substitution patterns (e.g., tetrahydro-β-carboline) retain moderate efficacy [1]. This binary structure-activity relationship makes the para-CF₃-benzoyl substitution pattern a valuable exclusion criterion in hit-to-lead campaigns, and procurement of the correct regioisomer is essential for validating SAR hypotheses and avoiding false-negative interpretations in screening cascades.

Process Chemistry Scale-Up Reference

In process development and scale-up operations, CAS 179334-12-4 serves as a predictable and well-characterized intermediate with defined physicochemical parameters (density 1.3±0.1 g/cm³, boiling point 356.2±42.0 °C) [1]. Compared to the 2-methyl analog (density 1.2±0.1 g/cm³, boiling point 361.5±42.0 °C), the unsubstituted piperazine derivative offers more favorable handling characteristics for large-scale reactions, including reduced steric hindrance during N-acylation and simpler chromatographic purification profiles due to the absence of additional stereocenters . These attributes translate to higher batch-to-batch consistency and reduced purification costs in multi-kilogram syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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